

Synthesis and characterization of 6-Fluoroflavone

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Compound of Interest

Compound Name: 6-Fluoroflavone

Cat. No.: B074384

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An In-depth Technical Guide to the Synthesis and Characterization of **6-Fluoroflavone**

Introduction

6-Fluoroflavone is a synthetic organic compound from the flavonoid class, which is a large group of naturally occurring polyphenolic compounds.[1] The core structure of **6-fluoroflavone** is the flavone backbone, characterized by a 2-phenylchromen-4-one framework, with a fluorine atom substituted at the 6-position.[1] The introduction of a fluorine atom into the flavone structure can significantly alter its physicochemical and biological properties, such as metabolic stability and lipophilicity, potentially enhancing its pharmacological profile.[1][2]

This compound has garnered interest in medicinal chemistry and drug development due to its potential as an anti-inflammatory, anticancer, and antioxidant agent.[1][3] It is also utilized in the agrochemical field as a precursor for synthesizing bioactive compounds for crop protection.[3] This guide provides a comprehensive overview of the synthesis and characterization of **6-fluoroflavone**, aimed at researchers, scientists, and professionals in drug development.

Synthesis of 6-Fluoroflavone

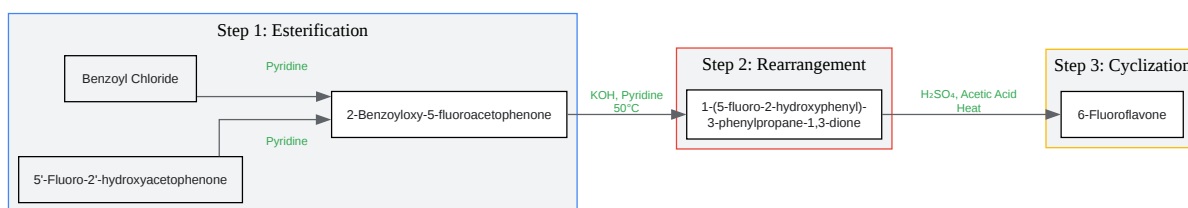
The most common and reliable method for the synthesis of flavones, including **6-fluoroflavone**, is through the Baker-Venkataraman rearrangement.[4][5] This multi-step process begins with the esterification of a substituted 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate, which then undergoes an acid-catalyzed cyclodehydration to yield the final flavone product.[5][6]

Synthetic Pathway

The synthesis of **6-fluoroflavone** starts from 5'-fluoro-2'-hydroxyacetophenone and benzoyl chloride. The process involves three key steps:

- **Esterification:** The hydroxyl group of 5'-fluoro-2'-hydroxyacetophenone is esterified with benzoyl chloride in the presence of a base like pyridine to form 2-benzoyloxy-5-fluoroacetophenone.
- **Baker-Venkataraman Rearrangement:** The resulting ester undergoes an intramolecular acyl transfer in the presence of a strong base (e.g., potassium hydroxide) to form the 1,3-diketone intermediate, 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.^{[4][7]}
- **Acid-Catalyzed Cyclization:** The diketone is then treated with a strong acid (e.g., sulfuric acid) in a solvent like glacial acetic acid, which catalyzes the cyclization and dehydration to yield **6-fluoroflavone**.^[5]

Visualization of the Synthetic Workflow



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Caption: Synthetic workflow for **6-fluoroflavone** via the Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis

Step 1: Preparation of 2-Benzoyloxy-5-fluoroacetophenone

- In a 100 mL round-bottom flask, dissolve 5'-fluoro-2'-hydroxyacetophenone (10.0 mmol) in pyridine (15 mL).
- To this solution, slowly add benzoyl chloride (15.0 mmol) using a dropping funnel while stirring. An exothermic reaction will occur.
- Fit the flask with a calcium chloride drying tube and allow the mixture to stand at room temperature for 30 minutes, or until the heat evolution subsides.[\[5\]](#)
- Pour the reaction mixture into a beaker containing approximately 200 mL of 5% hydrochloric acid and 50 g of crushed ice.
- Stir the mixture until the ice melts completely. A solid precipitate will form.
- Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of ice-cold methanol.[\[5\]](#)
- Dry the crude product, 2-benzoyloxy-5-fluoroacetophenone, in a desiccator.

Step 2: Preparation of 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

- Place the dried 2-benzoyloxy-5-fluoroacetophenone (8.0 mmol) and potassium hydroxide (16.0 mmol) in a 100 mL flask.
- Add 20 mL of dry pyridine and heat the mixture to 50°C in a water bath with constant stirring.[\[5\]](#)
- Continue heating and stirring for 1-2 hours. The formation of a solid potassium salt should be observed.[\[5\]](#)
- Cool the mixture to room temperature and then carefully pour it into 150 mL of 10% aqueous acetic acid.
- Collect the resulting yellow solid (the 1,3-diketone) by suction filtration, wash with water, and dry it. This crude product can be used in the next step without further purification.[\[5\]](#)

Step 3: Preparation of **6-Fluoroflavone**

- In a 100 mL round-bottom flask, dissolve the crude 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione from the previous step in 30 mL of glacial acetic acid.
- With stirring, add 1.5 mL of concentrated sulfuric acid to the solution.
- Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour.^[5]
- Pour the hot reaction mixture onto approximately 150 g of crushed ice with stirring.
- After the ice has melted, collect the crude **6-fluoroflavone** product by vacuum filtration.
- Wash the product thoroughly with water until the filtrate is neutral to litmus paper.
- Recrystallize the crude product from ethanol to obtain pure **6-fluoroflavone** as a white crystalline solid.^[3]

Characterization of 6-Fluoroflavone

The synthesized **6-fluoroflavone** should be characterized to confirm its identity, purity, and structure. The following tables summarize the key physical, analytical, and spectroscopic data.

Data Presentation

Table 1: Physical and Analytical Data for **6-Fluoroflavone**

Property	Value	Reference
CAS Number	1218-82-2	^{[3][8][9]}
Molecular Formula	C ₁₅ H ₉ FO ₂	^{[3][8][9]}
Molecular Weight	240.23 g/mol	^{[3][8][9]}
Appearance	White crystalline solid	^[3]
Melting Point	128-134 °C	^[3]
Purity (Typical)	≥ 97% (HPLC)	^[3]
IUPAC Name	6-fluoro-2-phenylchromen-4-one	^{[8][9]}

Table 2: Summary of Spectroscopic Data for **6-Fluoroflavone**

Technique	Key Observations (Expected)
^1H NMR	Aromatic protons in the range of δ 7.0-8.2 ppm. A singlet for the H-3 proton around δ 6.8 ppm. The fluorine substitution will cause splitting of adjacent proton signals.
^{13}C NMR	Carbonyl carbon (C-4) signal around δ 178 ppm. Signals for aromatic carbons between δ 110-165 ppm. Carbon atoms bonded to fluorine will show characteristic coupling (^1JCF , ^2JCF , etc.).
^{19}F NMR	A singlet or multiplet in the typical range for an aryl fluoride.
Mass Spec (EI)	Molecular ion peak (M^+) at $m/z = 240$. Characteristic fragmentation patterns of the flavone core, including retro-Diels-Alder fragmentation. [10]
IR (KBr)	Strong C=O stretching vibration around 1630-1650 cm^{-1} . C-F stretching vibration around 1200-1250 cm^{-1} . Aromatic C=C stretching vibrations around 1450-1600 cm^{-1} . Aromatic C-H stretching vibrations above 3000 cm^{-1} .
UV-Vis (EtOH)	Two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm), characteristic of the flavone chromophore.

Experimental Protocols: Characterization

- Melting Point:** The melting point is determined using a standard melting point apparatus. A small amount of the dried, recrystallized sample is packed into a capillary tube and heated slowly. The range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
- ^1H , ^{13}C , and ^{19}F NMR Spectroscopy:**

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a standard 5 mm NMR tube.
- Acquire the spectra on a 300 MHz or higher NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer, typically using an electron impact (EI) or electrospray ionization (ESI) source.
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
 - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
- Infrared (IR) Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of the dry sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
 - Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} .[\[11\]](#)
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[\[11\]](#)

- UV-Visible (UV-Vis) Spectroscopy:
 - Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.
 - Use a quartz cuvette to hold the sample solution.
 - Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-600 nm.
 - Identify the wavelengths of maximum absorbance (λ_{max}).

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